Capozide

Description

Properties

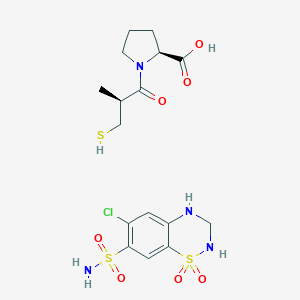

CAS No. |

110075-07-5 |

|---|---|

Molecular Formula |

C16H23ClN4O7S3 |

Molecular Weight |

515.0 g/mol |

IUPAC Name |

6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C9H15NO3S.C7H8ClN3O4S2/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h6-7,14H,2-5H2,1H3,(H,12,13);1-2,10-11H,3H2,(H2,9,12,13)/t6-,7+;/m1./s1 |

InChI Key |

SFIUYASDNWEYDB-HHQFNNIRSA-N |

SMILES |

CC(CS)C(=O)N1CCCC1C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

Isomeric SMILES |

C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

Canonical SMILES |

CC(CS)C(=O)N1CCCC1C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

Synonyms |

Capozide captopril - hydrochlorothiazide captopril, hydrochlorothiazide drug combination |

Origin of Product |

United States |

Foundational & Exploratory

The Synergistic Antihypertensive Mechanism of Captopril and Hydrochlorothiazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synergistic mechanism underpinning the antihypertensive efficacy of the combination therapy of captopril (B1668294), an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide (B1673439) (HCTZ), a thiazide diuretic. By elucidating their complementary modes of action on the Renin-Angiotensin-Aldosterone System (RAAS) and electrolyte balance, this document aims to provide a comprehensive resource for researchers and professionals in the field of cardiovascular drug development.

Introduction: Complementary Mechanisms of Action

The combination of captopril and hydrochlorothiazide is a cornerstone in the management of hypertension. The rationale for this combination lies in their distinct yet complementary mechanisms that target different pathways involved in blood pressure regulation. Captopril primarily acts by inhibiting the RAAS, while hydrochlorothiazide promotes natriuresis and diuresis. Their combined use results in a greater antihypertensive effect and a favorable metabolic profile compared to monotherapy with either agent.[1][2]

Individual Mechanisms of Action

Captopril: Inhibition of the Renin-Angiotensin-Aldosterone System

Captopril is a competitive inhibitor of the angiotensin-converting enzyme (ACE), which is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[3] Angiotensin II exerts its pressor effects through various mechanisms, including direct vasoconstriction, stimulation of aldosterone (B195564) secretion from the adrenal cortex, and enhancement of sympathetic nervous system activity.

By inhibiting ACE, captopril leads to:

-

Reduced Angiotensin II Levels: This results in vasodilation of both arterioles and venules, leading to a decrease in peripheral vascular resistance and a reduction in blood pressure.[3]

-

Decreased Aldosterone Secretion: Lower levels of angiotensin II lead to reduced aldosterone secretion, which in turn decreases sodium and water retention by the kidneys.

-

Increased Bradykinin (B550075) Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE by captopril leads to an accumulation of bradykinin, which contributes to the antihypertensive effect through vasodilation.

Hydrochlorothiazide: Diuretic and Vasodilatory Effects

Hydrochlorothiazide is a thiazide diuretic that acts on the distal convoluted tubule of the nephron. It inhibits the sodium-chloride symporter, thereby reducing the reabsorption of sodium and chloride ions. This leads to an increased excretion of sodium and water (diuresis), which initially lowers blood pressure by reducing plasma volume and cardiac output.

In the long term, the antihypertensive effect of hydrochlorothiazide is also attributed to a reduction in peripheral vascular resistance. The precise mechanism for this vasodilation is not fully elucidated but may involve alterations in cellular ion transport. A key consequence of hydrochlorothiazide's mechanism is the potential for electrolyte imbalances, most notably hypokalemia (low potassium levels), due to increased potassium excretion in the distal tubule.[4]

The Synergistic Interaction

The combination of captopril and hydrochlorothiazide produces a synergistic antihypertensive effect that is greater than the additive effects of the individual components.[5][6] This synergy arises from the interplay of their actions on the RAAS and electrolyte balance.

-

Counteraction of Reactive Hyperreninemia: Hydrochlorothiazide-induced volume depletion leads to a compensatory increase in plasma renin activity (PRA), which can limit its long-term antihypertensive efficacy.[7] Captopril, by blocking the RAAS, effectively blunts this reactive hyperreninemia, thus enhancing the diuretic's effect. The combination of both drugs leads to a more significant and sustained increase in PRA compared to either drug alone, indicating a potent and sustained blockade of the RAAS.[7]

-

Mitigation of Hypokalemia: A significant adverse effect of hydrochlorothiazide is hypokalemia. Captopril can counteract this effect. By reducing aldosterone secretion, captopril decreases the urinary excretion of potassium, thus helping to maintain normal serum potassium levels.[4]

-

Additive Effects on Vascular Tone: Both drugs contribute to a reduction in peripheral vascular resistance through different mechanisms. Captopril causes vasodilation by reducing angiotensin II and increasing bradykinin, while hydrochlorothiazide is thought to induce vasodilation through alterations in cellular sodium and calcium handling in vascular smooth muscle.

Quantitative Data on Efficacy and Physiological Effects

The following tables summarize quantitative data from clinical studies, illustrating the synergistic effects of captopril and hydrochlorothiazide.

Table 1: Effect of Captopril, Hydrochlorothiazide, and Combination Therapy on Blood Pressure

| Treatment Group | Initial Blood Pressure (mmHg) | Final Blood Pressure (mmHg) | Change in Blood Pressure (mmHg) | Reference |

| Captopril (25 mg t.i.d.) | 155/101 | 143/92 | -12/-9 | [5] |

| Hydrochlorothiazide (15 mg t.i.d.) | 154/101 | 143/92 | -11/-9 | [5] |

| Captopril (25 mg) + HCTZ (15 mg) t.i.d. | 154/101 | 134/86 | -20/-15 | [5] |

| Captopril (50 mg o.d.) | 163/102 | 151/94 | -12/-8 | [6] |

| Hydrochlorothiazide (25 mg o.d.) | 162/102 | 152/94 | -10/-8 | [6] |

| Captopril (50 mg) + HCTZ (25 mg) o.d. | 163/102 | 143/89 | -20/-13 | [6] |

| Captopril (up to 450 mg/day) | 151/100 | 146/96 | -5/-4 | [8] |

| Captopril + HCTZ | 151/100 | 111/76 (at 3 months) | -40/-24 | [8] |

Table 2: Effects on Plasma Renin Activity and Electrolytes

| Parameter | Hydrochlorothiazide Monotherapy | Captopril Monotherapy | Captopril + Hydrochlorothiazide Combination |

| Plasma Renin Activity | Increased | Increased | Significantly enhanced increase[7] |

| Serum Potassium | Decreased (Hypokalemia)[4] | No significant change or slight increase | Attenuation of HCTZ-induced hypokalemia[4][5] |

| Serum Uric Acid | Increased | No significant change | Attenuation of HCTZ-induced hyperuricemia[5] |

| Blood Glucose | Increased | No significant change | Prevention of HCTZ-induced hyperglycemia[9] |

| Blood Cholesterol | Increased | No significant change | Prevention of HCTZ-induced hypercholesterolemia[9] |

Signaling Pathways and Experimental Workflows

The Renin-Angiotensin-Aldosterone System (RAAS) and Points of Intervention

The following diagram illustrates the RAAS cascade and the points of action for captopril and hydrochlorothiazide.

Caption: The RAAS pathway and the intervention points of captopril and hydrochlorothiazide.

Synergistic Feedback Loop

The interaction between hydrochlorothiazide and captopril can be visualized as a synergistic feedback loop where the action of one drug potentiates the effect of the other.

Caption: Synergistic feedback loop of captopril and hydrochlorothiazide.

Experimental Protocols

Measurement of Plasma Renin Activity (PRA) by Radioimmunoassay (RIA)

Objective: To quantify the enzymatic activity of renin in plasma samples.

Methodology:

-

Sample Collection and Handling:

-

Collect venous blood into pre-chilled EDTA-containing tubes.

-

Immediately centrifuge at 4°C to separate plasma.

-

Store plasma at -20°C or lower until analysis. Avoid repeated freeze-thaw cycles.

-

-

Generation of Angiotensin I:

-

Thaw plasma samples on ice.

-

To an aliquot of plasma, add a buffer to adjust the pH to the optimal range for renin activity (typically pH 5.5-6.0).

-

Add angiotensinase inhibitors (e.g., EDTA, dimercaprol, and 8-hydroxyquinoline) to prevent the degradation of generated angiotensin I.

-

Divide the sample into two aliquots. Incubate one at 37°C for a defined period (e.g., 1-3 hours) to allow renin to generate angiotensin I. Keep the second aliquot at 4°C as a baseline control.

-

-

Radioimmunoassay:

-

Following incubation, stop the enzymatic reaction by placing the samples on ice.

-

Perform a competitive binding assay using a known amount of radiolabeled angiotensin I (e.g., ¹²⁵I-angiotensin I) and a specific anti-angiotensin I antibody.

-

The unlabeled angiotensin I generated in the plasma sample competes with the radiolabeled angiotensin I for binding to the antibody.

-

Separate the antibody-bound and free angiotensin I using a separation agent (e.g., charcoal-dextran).

-

Measure the radioactivity of the antibody-bound fraction using a gamma counter.

-

-

Calculation:

-

Construct a standard curve using known concentrations of unlabeled angiotensin I.

-

Determine the concentration of angiotensin I in the plasma samples by comparing their radioactivity to the standard curve.

-

PRA is expressed as the rate of angiotensin I generation per unit of time (e.g., ng/mL/hour).

-

Measurement of Angiotensin II by Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the concentration of angiotensin II in plasma or serum samples.

Methodology:

-

Sample Collection and Preparation:

-

Collect blood into pre-chilled tubes containing EDTA and a protease inhibitor cocktail to prevent the degradation of angiotensin II.

-

Centrifuge at 4°C to separate plasma.

-

Extract angiotensin II from the plasma using solid-phase extraction (SPE) with C18 columns to remove interfering substances.

-

Lyophilize the eluate and reconstitute in assay buffer just before the assay.

-

-

ELISA Procedure (Competitive Assay):

-

Use a microplate pre-coated with a capture antibody specific for angiotensin II.

-

Add standards with known concentrations of angiotensin II and the prepared samples to the wells.

-

Add a fixed amount of biotinylated angiotensin II to each well. This will compete with the angiotensin II in the sample/standard for binding to the capture antibody.

-

Incubate the plate to allow for competitive binding.

-

Wash the plate to remove unbound components.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the captured biotinylated angiotensin II.

-

Wash the plate again.

-

Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change. The intensity of the color is inversely proportional to the amount of angiotensin II in the sample.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

-

Calculation:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of angiotensin II in the samples from the standard curve.

-

Measurement of Plasma Bradykinin Levels by LC-MS/MS

Objective: To accurately quantify the low and labile concentrations of bradykinin in plasma.

Methodology:

-

Sample Collection:

-

Collect blood into tubes containing a cocktail of protease inhibitors (including an ACE inhibitor to prevent ex vivo degradation) and an anticoagulant (e.g., EDTA).

-

Immediately place the samples on ice and centrifuge at 4°C.

-

-

Sample Preparation:

-

Perform solid-phase extraction (SPE) to isolate and concentrate bradykinin from the plasma matrix.

-

Add a stable isotope-labeled internal standard of bradykinin to the samples before extraction for accurate quantification.

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample into a liquid chromatography (LC) system for separation of bradykinin from other components.

-

The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS).

-

Use multiple reaction monitoring (MRM) to specifically detect and quantify the precursor and product ions of both endogenous bradykinin and the internal standard.

-

-

Quantification:

-

Calculate the concentration of bradykinin in the sample by comparing the peak area ratio of the endogenous bradykinin to the internal standard against a calibration curve prepared with known concentrations of bradykinin.

-

Experimental Workflow for Assessing Antihypertensive Synergy in Spontaneously Hypertensive Rats (SHR)

Objective: To determine if the combination of captopril and hydrochlorothiazide exhibits a synergistic antihypertensive effect in an animal model of hypertension.

Workflow:

Caption: Workflow for assessing antihypertensive synergy in spontaneously hypertensive rats.

Conclusion

The combination of captopril and hydrochlorothiazide represents a highly effective and rational approach to the management of hypertension. Their synergistic mechanism, which involves the complementary blockade of the RAAS and the enhancement of natriuresis, leads to superior blood pressure control compared to monotherapy. Furthermore, the combination offers a more favorable metabolic profile by mitigating the adverse electrolyte and metabolic effects associated with thiazide diuretics. A thorough understanding of this synergistic interaction is crucial for the continued development of effective and safe antihypertensive therapies.

References

- 1. Captopril and hydrochlorothiazide: rationale for their combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Captopril and hydrochlorothiazide: Rationale for their combination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Captopril in clinical hypertension. Changes in components of renin-angiotensin system and in body composition in relation to fall in blood pressure with a note on measurement of angiotensin II during converting enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. exphar.com [exphar.com]

- 5. Comparison of captopril and hydrochlorothiazide alone and in combination in mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative study of once-daily administration of captopril 50 mg, hydrochlorothiazide 25 mg and their combination in mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and biological effects of captopril and hydrochlorothiazide after acute and chronic administration either alone or in combination in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synergistic effect of captopril with hydrochlorothiazide for the treatment of low-renin hypertensive black patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Blood pressure and metabolic responses to hydrochlorothiazide, captopril, and the combination in black and white mild-to-moderate hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Interactions of Capozide within the Renin-Angiotensin System: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the molecular targets of Capozide, a combination antihypertensive agent, within the renin-angiotensin system (RAS). Designed for researchers, scientists, and drug development professionals, this document elucidates the distinct and synergistic mechanisms of this compound's active components: captopril (B1668294) and hydrochlorothiazide. Through a comprehensive review of experimental data, detailed protocols, and pathway visualizations, this guide offers a foundational resource for understanding the intricate pharmacology of this widely used therapeutic.

Introduction to this compound and the Renin-Angiotensin System

This compound is a fixed-dose combination medication that leverages the complementary actions of an angiotensin-converting enzyme (ACE) inhibitor, captopril, and a thiazide diuretic, hydrochlorothiazide, to achieve effective blood pressure control.[1][2][3] The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. Dysregulation of the RAS is a key factor in the pathophysiology of hypertension.

The RAS cascade begins with the release of renin from the kidneys in response to low blood pressure, reduced sodium delivery to the distal tubule, or sympathetic nervous system stimulation. Renin cleaves angiotensinogen, a circulating glycoprotein (B1211001) produced by the liver, to form the decapeptide angiotensin I. Angiotensin I is then converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE), which is primarily located on the surface of endothelial cells. Angiotensin II exerts its effects by binding to specific receptors, primarily the AT1 receptor, leading to vasoconstriction, aldosterone (B195564) secretion from the adrenal cortex, and sodium and water retention by the kidneys, all of which contribute to an increase in blood pressure.

Captopril: Direct Inhibition of Angiotensin-Converting Enzyme

Captopril is a potent and specific inhibitor of ACE, representing the primary molecular target of this component of this compound.[3][4][5] By competitively inhibiting ACE, captopril blocks the conversion of angiotensin I to angiotensin II, thereby reducing the downstream effects of this potent vasoconstrictor.[3][4] This inhibition leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[3][4]

Quantitative Analysis of Captopril-ACE Interaction

The inhibitory potency of captopril on ACE has been extensively characterized through various in vitro studies. The key parameters used to quantify this inhibition are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

| Parameter | Value (nM) | Experimental Conditions | Reference |

| IC50 | 1.79 - 35 | Varies depending on the substrate used (e.g., HHL, FAPGG) | [3] |

| IC50 | 6 | --- | [2] |

| IC50 | 20 | --- | [1] |

| IC50 | 23 - 35 | --- | |

| Ki | 0.3 | Continuous spectrophotometric assay | [5] |

Table 1: In Vitro Inhibitory Potency of Captopril on Angiotensin-Converting Enzyme. This table summarizes the reported IC50 and Ki values for captopril, demonstrating its high affinity for ACE. The variability in IC50 values can be attributed to different experimental substrates and assay conditions.

Signaling Pathway of Captopril's Action

The following diagram illustrates the mechanism of action of captopril within the renin-angiotensin system.

References

The Synergistic Interplay of Captopril and Hydrochlorothiazide: A Deep Dive into the Pharmacokinetics and Pharmacodynamics of Capozide Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacokinetic and pharmacodynamic properties of Capozide, a fixed-dose combination therapy of captopril (B1668294) and hydrochlorothiazide (B1673439). This document delves into the mechanisms of action, synergistic effects, and the scientific rationale for this combination in the management of hypertension.

Executive Summary

This compound combines two antihypertensive agents with complementary mechanisms of action: captopril, an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide, a thiazide diuretic.[1] This combination therapy has demonstrated greater efficacy in blood pressure reduction than either agent alone.[2][3] Captopril mitigates the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and reduced aldosterone (B195564) secretion, while hydrochlorothiazide promotes the excretion of sodium and water, thereby decreasing blood volume.[2][4] The result is a potent and sustained antihypertensive effect. This guide will explore the individual and combined pharmacokinetic and pharmacodynamic profiles of these two drugs, detail the experimental protocols for their evaluation, and visualize the key signaling pathways involved.

Pharmacokinetics of this compound

The combination of captopril and hydrochlorothiazide in this compound does not significantly alter the pharmacokinetic parameters of either drug, indicating a lack of major pharmacokinetic interaction.[5]

Captopril Pharmacokinetics

Captopril is rapidly absorbed after oral administration, with peak plasma concentrations reached within one to two hours.[6] The bioavailability of captopril is approximately 60-75%.[6] Food can reduce the absorption of captopril, and therefore, it is recommended to be taken on an empty stomach.[4][6] Approximately 25-30% of captopril is bound to plasma proteins.[6] The drug is metabolized to inactive disulfides, and more than 95% of the administered dose is excreted in the urine, with 40-50% as unchanged captopril.[6]

Hydrochlorothiazide Pharmacokinetics

Hydrochlorothiazide is also well absorbed from the gastrointestinal tract, with a bioavailability of 65-75%.[6] Peak plasma concentrations are typically observed within 1 to 5 hours after oral administration.[6] Plasma protein binding for hydrochlorothiazide is approximately 40-68%.[6] Unlike captopril, hydrochlorothiazide is not metabolized and is eliminated primarily unchanged by the kidneys.[6]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for captopril and hydrochlorothiazide when administered alone and in combination.

Table 1: Pharmacokinetic Parameters of Captopril

| Parameter | Captopril (Alone) | Captopril (in Combination with HCTZ) |

| Bioavailability | ~60-75%[6] | No significant change[5] |

| Time to Peak (Tmax) | ~1-2 hours[6] | No significant change[5] |

| Plasma Protein Binding | ~25-30%[6] | Not significantly altered |

| Elimination Half-Life (free) | ~2-3 hours[6] | 0.96 +/- 0.03 h (chronic dosing)[5] |

| Elimination Half-Life (total) | 7.0 +/- 0.5 h (chronic dosing)[5] | No significant change[5] |

| Excretion | >95% via urine[6] | Not significantly altered |

Table 2: Pharmacokinetic Parameters of Hydrochlorothiazide (HCTZ)

| Parameter | HCTZ (Alone) | HCTZ (in Combination with Captopril) |

| Bioavailability | ~65-75%[6] | No significant change[5] |

| Time to Peak (Tmax) | ~1-5 hours[6] | No significant change[5] |

| Plasma Protein Binding | ~40-68%[6] | Not significantly altered |

| Elimination Half-Life | ~6-15 hours[6] | 8.0 +/- 2.5 h (chronic dosing)[5] |

| Excretion | ≥61% unchanged in urine[6] | Not significantly altered |

Pharmacodynamics of this compound

The pharmacodynamic effects of this compound are characterized by a synergistic reduction in blood pressure, resulting from the distinct but complementary actions of captopril and hydrochlorothiazide.[2]

Captopril Pharmacodynamics

Captopril competitively inhibits the angiotensin-converting enzyme (ACE), which is responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II.[4] This inhibition leads to decreased plasma levels of angiotensin II, resulting in vasodilation, reduced aldosterone secretion from the adrenal cortex, and consequently, decreased sodium and water retention.[4] The reduction in aldosterone also leads to a small increase in serum potassium.[7] Beyond its effects on the RAAS, captopril has been shown to trigger other signaling pathways, including the phosphorylation of JNK and ERK1/2, which may contribute to its beneficial cardiovascular effects.[8]

Hydrochlorothiazide Pharmacodynamics

Hydrochlorothiazide is a thiazide diuretic that acts on the distal convoluted tubules of the kidney.[9] It inhibits the sodium-chloride symporter, leading to increased excretion of sodium and chloride, and consequently, water.[3][9] This diuretic effect reduces plasma volume and cardiac output initially, and in the long term, is thought to reduce peripheral vascular resistance.[9] Thiazide diuretics can also lead to the excretion of potassium and magnesium.[3]

Combined Pharmacodynamic Effects

The combination of captopril and hydrochlorothiazide produces a greater antihypertensive effect than either drug administered alone.[3] Captopril's inhibition of the RAAS counteracts the reactive increase in renin secretion that can occur with diuretic therapy.[7] Furthermore, the potassium-sparing effect of captopril can help to offset the potassium-losing effect of hydrochlorothiazide, leading to a more neutral effect on serum potassium levels.[10]

Table 3: Key Pharmacodynamic Effects of this compound Combination Therapy

| Parameter | Effect |

| Systolic Blood Pressure | Significant reduction[2] |

| Diastolic Blood Pressure | Significant reduction[2] |

| Plasma Renin Activity | Increased[5] |

| Angiotensin II Levels | Decreased |

| Aldosterone Levels | Decreased |

| Urinary Sodium Excretion | Increased |

| Urinary Potassium Excretion | Minimal net change[10] |

Experimental Protocols

The following sections outline the methodologies for key experiments used to evaluate the pharmacokinetics and pharmacodynamics of this compound.

Bioequivalence and Pharmacokinetic Study Protocol

This protocol describes a typical single-dose, open-label, randomized, two-period, crossover study to assess the bioequivalence and pharmacokinetic profile of a test formulation of this compound against a reference product.

-

Subject Recruitment: Enroll a cohort of healthy adult volunteers who meet specific inclusion and exclusion criteria. All subjects provide informed consent.

-

Study Design: A two-way crossover design is employed. Subjects are randomly assigned to receive either the test or reference formulation of this compound in the first period. Following a washout period of at least one week, subjects receive the alternate formulation in the second period.

-

Drug Administration: After an overnight fast, a single oral dose of this compound is administered with a standardized volume of water.

-

Blood Sampling: Venous blood samples are collected into tubes containing an appropriate anticoagulant at pre-defined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours) post-dose.

-

Plasma Processing: Blood samples are centrifuged to separate the plasma, which is then stabilized (e.g., for captopril, derivatization with monobromobimane (B13751) to prevent dimerization) and stored at -20°C or lower until analysis.[11]

-

Bioanalytical Method: The concentrations of captopril and hydrochlorothiazide in plasma samples are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[12]

-

Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the plasma concentration-time data for both drugs: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC0-t (area under the plasma concentration-time curve from time zero to the last quantifiable concentration), and AUC0-∞ (area under the plasma concentration-time curve from time zero to infinity).

-

Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax and AUC are calculated to determine bioequivalence.

Pharmacodynamic Assessment Protocol

This protocol outlines the methods for assessing the key pharmacodynamic effects of this compound.

-

Blood Pressure Measurement: Seated blood pressure and heart rate are measured at regular intervals using a validated automated oscillometric device. Measurements are taken at baseline and at various time points post-dose corresponding to the pharmacokinetic sampling times.

-

Plasma Renin Activity (PRA) Measurement: Blood samples for PRA are collected in chilled tubes containing EDTA. Plasma is separated by centrifugation in a refrigerated centrifuge and stored frozen. PRA is determined by measuring the rate of angiotensin I generation using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) kit. The plasma sample is incubated at 37°C, and the amount of angiotensin I produced over a specific time is quantified.

-

Urinary Electrolyte Excretion Measurement: Subjects undergo a 24-hour urine collection at baseline and on study days. The total volume of urine is recorded, and an aliquot is taken for analysis. Urinary concentrations of sodium and potassium are measured using ion-selective electrodes. The total 24-hour excretion of each electrolyte is then calculated.

Signaling Pathways and Mechanisms of Action

The antihypertensive effects of this compound are mediated through well-defined signaling pathways.

Captopril and the Renin-Angiotensin-Aldosterone System (RAAS)

Captopril's primary mechanism of action is the inhibition of ACE within the RAAS pathway.

Caption: Captopril inhibits ACE, blocking the conversion of Angiotensin I to Angiotensin II.

Hydrochlorothiazide's Mechanism of Action in the Distal Convoluted Tubule

Hydrochlorothiazide exerts its diuretic effect by targeting the NCC symporter in the kidney.

Caption: Hydrochlorothiazide blocks the Na+/Cl- cotransporter in the distal convoluted tubule.

Experimental Workflow for a Pharmacokinetic/Pharmacodynamic Study of this compound

The following diagram illustrates the logical flow of a clinical study designed to evaluate this compound.

Caption: Workflow of a crossover bioequivalence and pharmacodynamic study for this compound.

Conclusion

This compound, the combination of captopril and hydrochlorothiazide, represents a rational and effective therapeutic strategy for the management of hypertension. The distinct yet complementary pharmacokinetic and pharmacodynamic profiles of its components result in a synergistic antihypertensive effect with a favorable safety profile. This technical guide provides a foundational understanding for researchers and drug development professionals working with this important combination therapy. The detailed experimental protocols and visual representations of the underlying mechanisms offer a practical framework for further investigation and development in this area.

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. droracle.ai [droracle.ai]

- 3. Comparison of captopril and hydrochlorothiazide alone and in combination in mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Master In Vivo Testing: A Step-by-Step Guide for Clinical Research [bioaccessla.com]

- 5. Pharmacokinetics and biological effects of captopril and hydrochlorothiazide after acute and chronic administration either alone or in combination in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mims.com [mims.com]

- 7. droracle.ai [droracle.ai]

- 8. Theoretical approaches to estimation of plasma renin activity: a review and some original observations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Captopril and hydrochlorothiazide: Rationale for their combination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chsjournal.org [chsjournal.org]

- 11. bg.umlub.pl [bg.umlub.pl]

- 12. fybreeds.com [fybreeds.com]

Cellular Effects of Capozide on Vascular Smooth Muscle Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capozide, a combination antihypertensive medication, is comprised of two active ingredients: Captopril (B1668294), an angiotensin-converting enzyme (ACE) inhibitor, and Hydrochlorothiazide (B1673439), a thiazide diuretic. While the primary clinical effect of this compound is the reduction of blood pressure through systemic vasodilation and diuresis, the cellular mechanisms underpinning its effects on vascular smooth muscle cells (VSMCs) are multifaceted. This technical guide provides a comprehensive overview of the known cellular effects of this compound's components on VSMCs, focusing on proliferation, apoptosis, and the underlying signaling pathways. Due to the limited availability of studies on the direct effects of the combination drug "this compound" on VSMCs, this guide will focus on the individual actions of Captopril and Hydrochlorothiazide.

Data Presentation: Quantitative Effects on VSMCs

The following tables summarize the quantitative data available for the effects of Captopril and Hydrochlorothiazide on various parameters in vascular smooth muscle cells and related experimental models.

Table 1: Quantitative Effects of Captopril on Cellular Processes

| Parameter | Cell Type | Concentration | Effect | Citation |

| ACE Inhibition (IC50) | Not specified | 6 nM | Inhibition of Angiotensin-I-converting enzyme. | |

| ACE Inhibition (IC50) | Not specified | 1.79-15.1 nM | Inhibition of ACE activity. | [1] |

| Proliferation ([3H]thymidine incorporation) | Porcine Aortic SMCs | 0.2 mg/L (~0.92 µM) | Remarkable reduction in DNA synthesis. | [2] |

| Proliferation (Cell Growth) | Neoplastic Cell Lines | > 50 µM (IC50) | Ineffective at inhibiting proliferation. | [3] |

| Ca2+ Influx | Rat Aortic SMCs | 1 µM | Inhibition of Angiotensin II-induced Ca2+ influx. | [4] |

Table 2: Quantitative Effects of Hydrochlorothiazide on Cellular Processes

| Parameter | Cell Type | Concentration | Effect | Citation |

| BK Channel Activation (EC50) | HEK293T cells (with β1 subunit) | 28.4 µM | Activation of large-conductance Ca2+-activated K+ channels. | [5][6] |

| Proliferation | Rat Aortic SMCs | Not specified | No direct anti-proliferative effect observed. | |

| Apoptosis | Rat Aortic SMCs | 75 mg/kg/day (in vivo) | Did not affect apoptosis. | [7] |

| Intracellular pH | Guinea Pig Mesenteric Artery SMCs | Not specified | Increased intracellular pH. | [2] |

| NAD(P)H Oxidase Activity | Rat Aortic SMCs | 1 µM | Significantly inhibited activity. | [8] |

Signaling Pathways Modulated by this compound Components

The cellular effects of Captopril and Hydrochlorothiazide on VSMCs are mediated through distinct signaling pathways.

Captopril: Inhibition of Angiotensin II-Mediated Signaling

Captopril's primary mechanism of action is the inhibition of ACE, which reduces the production of angiotensin II (Ang II), a potent vasoconstrictor and a growth factor for VSMCs. By reducing Ang II levels, Captopril indirectly inhibits the Ang II-mediated signaling cascades that promote VSMC proliferation and hypertrophy. One of the key pathways affected is the Mitogen-Activated Protein Kinase (MAPK) pathway.

Hydrochlorothiazide: Modulation of Ion Channels and Intracellular pH

Hydrochlorothiazide exerts its effects on VSMCs primarily through two mechanisms: activation of large-conductance Ca2+-activated K+ (BK) channels and inhibition of carbonic anhydrase.

1. BK Channel Activation:

2. Carbonic Anhydrase Inhibition:

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of Captopril and Hydrochlorothiazide's effects on VSMCs.

VSMC Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

a. Cell Culture and Treatment:

-

Culture porcine aortic vascular smooth muscle cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells in 24-well plates and grow to confluence.

-

Synchronize cells by serum starvation (0.5% FBS) for 48 hours.

-

Treat cells with varying concentrations of Captopril (e.g., 0.2 mg/L) in the presence of a mitogen, such as hyperlipidemic sera, for 24 hours.

b. [3H]-Thymidine Labeling:

-

Add 1 µCi/mL of [3H]-thymidine to each well and incubate for 4 hours.

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Precipitate the DNA by adding 1 mL of ice-cold 10% trichloroacetic acid (TCA) and incubating for 30 minutes at 4°C.

-

Wash the cells twice with ice-cold 5% TCA.

-

Solubilize the precipitate in 0.5 mL of 0.5 N NaOH.

c. Scintillation Counting:

-

Transfer the solubilized samples to scintillation vials.

-

Add 5 mL of scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Express the results as counts per minute (CPM) or as a percentage of the control.

VSMC Apoptosis Assay (TUNEL Staining)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

a. Cell Preparation and Treatment:

-

Grow VSMCs on glass coverslips in 6-well plates.

-

Induce apoptosis using a known stimulus if necessary, and treat with varying concentrations of Captopril or Hydrochlorothiazide for the desired time period. Include positive and negative controls.

-

Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.

b. TUNEL Staining:

-

Wash the cells twice with PBS.

-

Equilibrate the cells with equilibration buffer for 10 minutes.

-

Prepare the TdT reaction mixture containing TdT enzyme and dUTP-fluorescein according to the manufacturer's instructions.

-

Incubate the cells with the TdT reaction mixture in a humidified chamber at 37°C for 1 hour in the dark.

-

Stop the reaction by adding a stop/wash buffer.

c. Microscopy and Analysis:

-

Counterstain the nuclei with a DNA-specific stain such as DAPI (4',6-diamidino-2-phenylindole).

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus, while all nuclei will show blue fluorescence from DAPI.

-

Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of nuclei in several random fields.

Western Blotting for MAPK Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylated (activated) forms of kinases in the MAPK pathway.

a. Protein Extraction:

-

Culture and treat VSMCs with Captopril as described previously.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

-

Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

b. SDS-PAGE and Protein Transfer:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Separate the proteins by size using gel electrophoresis.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

c. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-ERK, total-ERK, phospho-p38, total-p38) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

d. Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to the levels of their respective total proteins to determine the extent of activation.

Conclusion

The cellular effects of this compound on vascular smooth muscle cells are a composite of the actions of its individual components, Captopril and Hydrochlorothiazide. Captopril primarily acts by inhibiting the renin-angiotensin system, thereby reducing the pro-proliferative and pro-hypertrophic effects of angiotensin II on VSMCs, in part through the MAPK signaling pathway. Hydrochlorothiazide, on the other hand, appears to have a more direct vasodilatory effect on VSMCs by modulating ion channels, specifically activating BK channels, and by altering intracellular pH through the inhibition of carbonic anhydrase. While Captopril has demonstrated anti-proliferative effects on VSMCs, the direct impact of Hydrochlorothiazide on VSMC proliferation and apoptosis appears to be minimal. Further research is warranted to elucidate the potential synergistic or antagonistic interactions of these two compounds when administered together as this compound and to provide more detailed quantitative data on their combined effects on VSMC biology. This guide serves as a foundational resource for researchers and professionals in the field, summarizing the current understanding and providing detailed protocols for further investigation.

References

- 1. Vascular smooth muscle cell apoptosis in aneurysmal, occlusive, and normal human aortas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of captopril on proliferation of aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dose response in captopril therapy of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of captopril on vasoconstriction and Ca2+ fluxes in aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vascular smooth muscle cell proliferation and its therapeutic modulation in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. atcc.org [atcc.org]

- 8. Spironolactone and hydrochlorothiazide exert antioxidant effects and reduce vascular matrix metalloproteinase-2 activity and expression in a model of renovascular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Synergistic and Antagonistic Effects of Captopril and Hydrochlorothiazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-vitro combined effects of captopril (B1668294), an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide (B1673439), a thiazide diuretic. The combination of these two drugs is a widely used therapeutic strategy for the management of hypertension. Understanding their synergistic and antagonistic interactions at a cellular and molecular level is crucial for optimizing therapeutic outcomes and informing the development of novel antihypertensive agents. This document summarizes key quantitative data from in-vitro studies, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Quantitative Analysis of Combined Effects on Macrophage Function

An in-vitro study utilizing peritoneal macrophages isolated from CBA mice has provided significant insights into the immunomodulatory effects of captopril and hydrochlorothiazide, both individually and in combination. The following tables summarize the key quantitative findings from this research.

Table 1: Effect of Captopril and Hydrochlorothiazide on Reactive Oxygen Intermediate (ROI) and Nitric Oxide (NO) Production by Mouse Peritoneal Macrophages

| Treatment Group | Intracellular ROI Production (OD) | Extracellular ROI Production (OD) | NO Production (µM) |

| Control | 0.12 ± 0.02 | 0.15 ± 0.03 | 12.5 ± 1.5 |

| Captopril (5 mg/kg) | 0.18 ± 0.03 | 0.22 ± 0.04 | 8.2 ± 1.1 |

| Hydrochlorothiazide (10 mg/kg) | 0.21 ± 0.04 | 0.25 ± 0.05 | 9.5 ± 1.2 |

| Captopril + Hydrochlorothiazide | 0.25 ± 0.05 | 0.29 ± 0.06 | 7.1 ± 0.9* |

*Statistically significant difference from the control group. Data are presented as mean ± standard deviation. OD = Optical Density.

Table 2: Effect of Captopril and Hydrochlorothiazide on Cytokine Secretion by Mouse Peritoneal Macrophages

| Treatment Group | IL-6 (pg/mL) | IL-10 (pg/mL) | IL-12p40 (pg/mL) | TNF-α (pg/mL) |

| Control | 1250 ± 150 | 850 ± 90 | 1800 ± 200 | 2500 ± 300 |

| Captopril (5 mg/kg) | 1000 ± 120 | 900 ± 100 | 1200 ± 140 | 1800 ± 210 |

| Hydrochlorothiazide (10 mg/kg) | 900 ± 110 | 830 ± 95 | 1500 ± 180 | 2800 ± 320 |

| Captopril + Hydrochlorothiazide | 800 ± 100 | 880 ± 100 | 1000 ± 120 | 1500 ± 180 |

*Statistically significant difference from the control group. Data are presented as mean ± standard deviation.

Table 3: Effect of Captopril and Hydrochlorothiazide on Macrophage Surface Marker Expression

| Treatment Group | CD14 (% positive cells) | CD16/32 (% positive cells) | CD40 (% positive cells) | I-Ak (MFI) | CD80 (MFI) | CD86 (MFI) |

| Control | 60 ± 5 | 55 ± 6 | 40 ± 4 | 500 ± 60 | 300 ± 35 | 400 ± 45 |

| Captopril (5 mg/kg) | 70 ± 7 | 65 ± 7 | 50 ± 5 | 600 ± 70 | 350 ± 40 | 480 ± 55 |

| Hydrochlorothiazide (10 mg/kg) | 85 ± 9 | 68 ± 8 | 65 ± 7 | 800 ± 90 | 400 ± 48 | 550 ± 60 |

| Captopril + Hydrochlorothiazide | 88 ± 9 | 70 ± 8 | 68 ± 8 | 700 ± 80 | 420 ± 50 | 560 ± 62 |

*Statistically significant difference from the control group. Data are presented as mean ± standard deviation. MFI = Mean Fluorescence Intensity.

Experimental Protocols

The following methodologies were employed in the key in-vitro study investigating the combined effects of captopril and hydrochlorothiazide on macrophage function.

Isolation and Culture of Peritoneal Macrophages

-

Animal Model: Male CBA mice were used as the source of peritoneal macrophages.

-

Drug Administration: Mice were administered captopril (5 mg/kg), hydrochlorothiazide (10 mg/kg), or a combination of both intraperitoneally for 8 consecutive days. A control group received a vehicle solution.

-

Macrophage Elicitation: On day 3 of drug administration, mice were injected intraperitoneally with 1.5 ml of sterile thioglycollate broth to elicit macrophage infiltration into the peritoneal cavity.

-

Macrophage Harvesting: Four days after thioglycollate injection, mice were euthanized, and peritoneal exudate cells were harvested by washing the peritoneal cavity with 5 ml of ice-cold phosphate-buffered saline (PBS).

-

Cell Culture: The harvested cells were washed, counted, and seeded in 96-well plates at a density of 2 x 105 cells/well in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin. Cells were allowed to adhere for 2 hours at 37°C in a 5% CO2 incubator, after which non-adherent cells were removed by washing with warm medium. The remaining adherent cells, predominantly macrophages, were used for subsequent assays.

Measurement of Reactive Oxygen Intermediates (ROIs)

-

Intracellular ROI Detection: Adherent macrophages were incubated with 100 µl of 1 mg/ml nitroblue tetrazolium (NBT) solution for 1 hour at 37°C. The supernatant was removed, and the cells were fixed with methanol. The formazan (B1609692) crystals were then dissolved in 2 M KOH and dimethyl sulfoxide (B87167) (DMSO). The optical density (OD) was measured at 620 nm using a microplate reader.

-

Extracellular ROI Detection: The release of superoxide (B77818) anion was measured using the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c. Macrophages were incubated with 1 mg/ml ferricytochrome c with or without 300 U/ml SOD for 1 hour at 37°C. The OD of the supernatant was measured at 550 nm.

Nitric Oxide (NO) Assay

-

Sample Collection: Supernatants from macrophage cultures were collected after 24 hours of incubation.

-

Griess Reaction: The concentration of nitrite (B80452) (NO2-), a stable product of NO, in the supernatants was determined using the Griess reagent. An equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) was added to the supernatants.

-

Quantification: After a 10-minute incubation at room temperature, the absorbance was measured at 540 nm. The nitrite concentration was calculated from a standard curve prepared with sodium nitrite.

Cytokine Analysis (ELISA)

-

Sample Collection: Supernatants from macrophage cultures were collected after 24 hours (for IL-6, IL-12p40, and TNF-α) or 48 hours (for IL-10) of incubation.

-

ELISA Procedure: The concentrations of IL-6, IL-10, IL-12p40, and TNF-α in the supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Flow Cytometry for Surface Marker Expression

-

Cell Preparation: Adherent macrophages were detached from the culture plates using a non-enzymatic cell dissociation solution.

-

Antibody Staining: The cells were washed and stained with fluorescently labeled monoclonal antibodies specific for mouse CD14, CD16/32, CD40, I-Ak, CD80, and CD86 for 30 minutes on ice in the dark.

-

Data Acquisition and Analysis: After washing to remove unbound antibodies, the cells were analyzed using a flow cytometer. The percentage of positive cells and the mean fluorescence intensity (MFI) were determined using appropriate gating strategies and software analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by the combined action of captopril and hydrochlorothiazide, as well as a typical experimental workflow for in-vitro drug combination studies.

Preclinical Antihypertensive Efficacy of Capozide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on the antihypertensive effects of Capozide, a combination drug therapy utilizing captopril (B1668294) and hydrochlorothiazide (B1673439). This document details the synergistic mechanisms of action, summarizes quantitative data from key animal studies, outlines experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Introduction: The Rationale for Combination Therapy

This compound combines an angiotensin-converting enzyme (ACE) inhibitor, captopril, with a thiazide diuretic, hydrochlorothiazide. The therapeutic rationale for this combination lies in their complementary mechanisms of action, which result in a synergistic antihypertensive effect. Captopril mitigates the reactive hyperreninemia often induced by diuretics, while hydrochlorothiazide enhances the antihypertensive effect of captopril, particularly in low-renin hypertension. This combination often leads to greater blood pressure reduction than either agent alone and can minimize potential metabolic side effects.[1][2][3][4][5]

Core Mechanisms of Action

Captopril: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Captopril is a competitive inhibitor of the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. By inhibiting ACE, captopril reduces levels of angiotensin II, leading to vasodilation and consequently, a decrease in blood pressure. The inhibition of angiotensin II also leads to reduced aldosterone (B195564) secretion from the adrenal cortex, which decreases sodium and water retention.[6][7]

Hydrochlorothiazide: Diuretic and Vasodilatory Effects

Hydrochlorothiazide is a thiazide diuretic that acts on the distal convoluted tubules of the kidneys to inhibit the reabsorption of sodium and chloride ions. This leads to increased excretion of sodium, chloride, and water, resulting in a reduction in plasma volume and cardiac output. Over time, it is also believed to reduce peripheral vascular resistance through mechanisms that are not fully understood but may involve alterations in sodium balance in vascular smooth muscle.[6][8]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data on the antihypertensive effects of captopril, hydrochlorothiazide, and their combination in preclinical animal models, primarily the Spontaneously Hypertensive Rat (SHR), a genetic model of essential hypertension.[9][10]

Table 1: Antihypertensive Effects of Captopril and Hydrochlorothiazide Alone and in Combination in Spontaneously Hypertensive Rats (SHR)

| Treatment Group | Dose | Duration of Treatment | Animal Model | Mean Arterial Blood Pressure (MABP) Reduction (mmHg) | Key Findings |

| Captopril | 30 mg/kg/day, p.o. | 2 days | SHR | 16 | Moderate reduction in MABP.[1] |

| Hydrochlorothiazide (HCTZ) | 100 mg/kg/day, p.o. | 2 days | SHR | 10 | Modest reduction in MABP.[1] |

| Captopril + HCTZ | 30 mg/kg/day + 100 mg/kg/day, p.o. | 2 days | SHR | 44 | Synergistic and significant reduction in MABP.[1] |

| Captopril | 44 mg/kg/day (in diet) | 10 weeks | SHR | Significant reduction, but not normalized | Lowered systolic blood pressure.[11] |

| Hydrochlorothiazide | 22 mg/kg/day (in diet) | 10 weeks | SHR | No significant reduction | Ineffective alone in this chronic study.[11] |

| Captopril + HCTZ | 44 mg/kg/day + 22 mg/kg/day (in diet) | 10 weeks | SHR | Greatest reduction among all groups | Most effective in lowering systolic blood pressure.[11] |

| Captopril | 250 mg/kg/day (in drinking water) | 3 weeks | SHR | ~60 | Significant decrease in systolic blood pressure.[12] |

Table 2: Effects on the Renin-Angiotensin-Aldosterone System in Spontaneously Hypertensive Rats (SHR)

| Treatment Group | Dose | Duration of Treatment | Animal Model | Change in Plasma Renin Activity/Concentration (PRA/PRC) |

| Captopril | 30 mg/kg/day, p.o. | 2 days | SHR | Increased |

| Hydrochlorothiazide (HCTZ) | 100 mg/kg/day, p.o. | 2 days | SHR | Increased |

| Captopril + HCTZ | 30 mg/kg/day + 100 mg/kg/day, p.o. | 2 days | SHR | Greater and longer-lasting increase than either drug alone |

| Diuretic Pre-treatment (TCTZ, HCTZ, Furosemide) followed by Captopril | 30 mg/kg Captopril | 1 week | SHR | PRC was highest in the furosemide (B1674285) group, followed by HCTZ and TCTZ. Blood pressure reduction with captopril was closely related to the pre-administration PRC.[2] |

Experimental Protocols

Induction of Hypertension in Animal Models

Several animal models are utilized to study hypertension and evaluate antihypertensive drugs.[9][10][13]

-

Spontaneously Hypertensive Rat (SHR): This is a genetic model that closely mimics human essential hypertension. Hypertension develops spontaneously without any surgical or pharmacological intervention. Blood pressure starts to rise at 5-6 weeks of age and plateaus at 180-200 mmHg by 12-14 weeks.[14]

-

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Model: This model induces a low-renin, salt-sensitive form of hypertension.[14]

-

Animal Selection: Male Sprague-Dawley or Wistar rats (200-250g).

-

Uninephrectomy: The left kidney is surgically removed to enhance the hypertensive effect.

-

DOCA Administration: DOCA is administered subcutaneously (e.g., 25-30 mg/kg, twice weekly).

-

Salt Loading: Drinking water is replaced with a 1% NaCl solution.

-

Monitoring: Blood pressure is measured weekly, with hypertension typically developing over 3-4 weeks.[14]

-

-

Two-Kidney, One-Clip (2K1C) Goldblatt Model: This model simulates renovascular hypertension. A silver or titanium clip is placed around one renal artery to induce stenosis, leaving the contralateral kidney untouched. This leads to activation of the renin-angiotensin system.[9]

Blood Pressure Measurement

-

Tail-Cuff Method: This is a non-invasive technique for measuring systolic blood pressure in rodents. The animal is placed in a restrainer, and a cuff and sensor are placed on the tail. The cuff is inflated to occlude blood flow and then slowly deflated. The return of blood flow detected by the sensor corresponds to the systolic blood pressure. Acclimatization of the animals to the procedure is crucial to minimize stress-induced blood pressure fluctuations.[14]

-

Telemetry: For continuous and more accurate blood pressure monitoring, telemetry devices can be surgically implanted. This method is considered the gold standard for blood pressure measurement in animals.[15]

Measurement of Renin-Angiotensin-Aldosterone System (RAAS) Components

The activity of the RAAS is a key indicator of the mechanism of action of drugs like captopril.

-

Plasma Renin Activity (PRA) Assay: Blood samples are collected, and plasma is separated. The assay measures the rate of angiotensin I generation from endogenous angiotensinogen. This is often done using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.[16]

-

Aldosterone Measurement: Serum or plasma aldosterone levels can be quantified using RIA or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17]

-

Angiotensin II Measurement: Plasma levels of angiotensin II can also be measured using specific RIA or LC-MS/MS methods.[17]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Antihypertensive Effect

The following diagram illustrates the synergistic mechanism of action of this compound.

Caption: Synergistic antihypertensive mechanism of this compound.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical experimental workflow for evaluating the antihypertensive effects of this compound in a preclinical setting.

Caption: Preclinical experimental workflow for this compound.

Conclusion

Preclinical studies in animal models, particularly spontaneously hypertensive rats, have consistently demonstrated the potent and synergistic antihypertensive effects of this compound. The combination of captopril and hydrochlorothiazide effectively lowers blood pressure by targeting two key mechanisms involved in blood pressure regulation: the renin-angiotensin-aldosterone system and renal sodium and water handling. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development in the field of antihypertensive therapies. The visualized signaling pathways and workflows offer a clear conceptual framework for understanding the preclinical evaluation of this important drug combination.

References

- 1. Studies on the mechanism of the synergistic antihypertensive activity of captopril and hydrochlorothiazide following acute administration in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antihypertensive effects of captopril in combination with diuretics in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synergistic effect of captopril with hydrochlorothiazide for the treatment of low-renin hypertensive black patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Captopril and hydrochlorothiazide: Rationale for their combination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Captopril and hydrochlorothiazide: rationale for their combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. reference.medscape.com [reference.medscape.com]

- 8. researchgate.net [researchgate.net]

- 9. storage.imrpress.com [storage.imrpress.com]

- 10. ijprajournal.com [ijprajournal.com]

- 11. Chronic antihypertensive treatment with captopril plus hydrochlorothiazide improves aortic distensibility in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Animal Models for anti-hypertensive Drugs | PPTX [slideshare.net]

- 14. benchchem.com [benchchem.com]

- 15. ijrpr.com [ijrpr.com]

- 16. mayocliniclabs.com [mayocliniclabs.com]

- 17. Renin-Angiotensin-Aldosterone System Triple-A Analysis for the Screening of Primary Aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the role of Capozide in modulating electrolyte balance.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate role of Capozide, a combination antihypertensive agent, in modulating electrolyte balance. By dissecting the individual and synergistic actions of its components, captopril (B1668294) and hydrochlorothiazide (B1673439), this document provides a comprehensive overview for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and related fields.

Introduction: The Dual-Action Mechanism of this compound

This compound is a fixed-dose combination medication comprising captopril, an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide, a thiazide diuretic.[1][2] Its primary indication is the management of hypertension.[3][4] The therapeutic efficacy of this compound stems from the complementary mechanisms of its constituents, which not only achieve superior blood pressure control compared to monotherapy but also present a unique profile in their influence on electrolyte homeostasis.[3]

Captopril exerts its effects by inhibiting the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and electrolyte balance.[5] By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, captopril leads to vasodilation and reduced aldosterone (B195564) secretion.[5] The reduction in aldosterone levels curtails the reabsorption of sodium and water in the kidneys, while simultaneously promoting the retention of potassium.[6]

Hydrochlorothiazide, a member of the thiazide diuretic class, acts primarily on the distal convoluted tubule of the nephron. It inhibits the sodium-chloride cotransporter, thereby increasing the urinary excretion of sodium and chloride, and consequently water.[7][8] This natriuretic and diuretic effect contributes to a reduction in plasma volume and blood pressure. However, this mechanism also inherently promotes the excretion of potassium and, to a lesser extent, magnesium, while reducing the urinary excretion of calcium.[7]

The co-administration of captopril and hydrochlorothiazide in this compound results in a synergistic antihypertensive effect and a more complex, and at times counterbalancing, impact on electrolyte levels, particularly potassium.[9]

Quantitative Effects on Electrolyte Balance

Clinical investigations have quantified the impact of this compound and its individual components on various electrolytes. The following tables summarize the observed changes in both serum and urinary electrolyte levels.

Table 1: Summary of Serum Electrolyte Changes

| Electrolyte | Captopril Monotherapy | Hydrochlorothiazide Monotherapy | This compound (Captopril + Hydrochlorothiazide) |

| Potassium (K+) | Slight Increase | Decrease | Generally minimal change; captopril often mitigates hydrochlorothiazide-induced hypokalemia.[9][10] |

| Sodium (Na+) | Minimal Change | Slight Decrease | Slight Decrease |

| Magnesium (Mg2+) | No Significant Change | Decrease | Potential for slight decrease |

| Calcium (Ca2+) | No Significant Change | Slight Increase | Slight Increase or no significant change |

Table 2: Summary of 24-Hour Urinary Electrolyte Excretion Changes

| Electrolyte | Captopril Monotherapy | Hydrochlorothiazide Monotherapy | This compound (Captopril + Hydrochlorothiazide) |

| Sodium (Na+) | Slight Increase or No Change[1] | Significant Increase[1] | Significant Increase[1] |

| Potassium (K+) | No Significant Change or Slight Decrease | Significant Increase[1] | Significant Increase (less pronounced than with hydrochlorothiazide alone)[1] |

| Chloride (Cl-) | No Significant Change | Significant Increase[1] | Significant Increase[1] |

| Magnesium (Mg2+) | Significant Increase[1] | No Significant Change | Significant Increase[1] |

| Urate | Significant Increase[1] | Significant Decrease[1] | No Significant Change[1] |

Signaling Pathways and Mechanisms of Action

The modulation of electrolyte balance by this compound is best understood by examining the distinct yet interacting signaling pathways and physiological mechanisms of its components.

Captopril and the Renin-Angiotensin-Aldosterone System (RAAS)

Captopril's primary influence on electrolyte balance is mediated through its inhibition of the RAAS. The following diagram illustrates this pathway and the point of intervention by captopril.

By blocking ACE, captopril reduces the production of angiotensin II, leading to decreased aldosterone secretion. This results in reduced sodium and water reabsorption and a corresponding decrease in potassium excretion, which can lead to a modest increase in serum potassium levels.[6]

Hydrochlorothiazide's Action on the Distal Convoluted Tubule

Hydrochlorothiazide targets the electroneutral Na+/Cl- cotransporter (NCC) in the apical membrane of the distal convoluted tubule cells in the kidney. This inhibition prevents the reabsorption of sodium and chloride from the tubular fluid into the bloodstream.

The increased delivery of sodium to the collecting duct enhances the exchange of sodium for potassium, leading to increased potassium excretion and potentially hypokalemia. Conversely, the inhibition of the NCC enhances the driving force for calcium reabsorption through the apical TRPV5 channel, leading to a decrease in urinary calcium excretion.[7]

Experimental Protocols

The following outlines a representative experimental protocol for a clinical trial designed to investigate the effects of this compound on electrolyte balance.

Study Design

A randomized, double-blind, placebo-controlled, crossover study is a robust design for this type of investigation.

Participant Population

-

Inclusion Criteria: Male and female subjects, aged 18-65 years, with a diagnosis of mild to moderate essential hypertension (e.g., diastolic blood pressure 95-114 mmHg).

-

Exclusion Criteria: Secondary hypertension, history of angioedema, severe renal impairment (e.g., creatinine (B1669602) clearance < 30 mL/min), hyperkalemia (serum potassium > 5.5 mEq/L) or hypokalemia (serum potassium < 3.5 mEq/L) at baseline, pregnancy, or lactation.

Study Procedures

-

Dietary Control: Participants are placed on a standardized diet with a fixed daily intake of sodium (e.g., 150 mmol/day) and potassium (e.g., 60 mmol/day) for a specified period before and during each treatment arm to minimize dietary confounding of electrolyte measurements.

-

Washout Period: A single-blind placebo washout period of 2-4 weeks is implemented to establish baseline blood pressure and electrolyte levels.

-

Treatment Periods: Participants are randomized to receive either this compound (e.g., captopril 50 mg/hydrochlorothiazide 25 mg) or a matching placebo once daily for a period of 4-6 weeks. Following a second washout period, participants are crossed over to the alternate treatment.

-

Sample Collection and Analysis:

-

Blood Sampling: Venous blood samples are collected at baseline and at the end of each treatment period after an overnight fast. Serum is separated by centrifugation for the analysis of sodium, potassium, chloride, magnesium, and calcium.

-

Urine Collection: A 24-hour urine collection is performed at baseline and at the end of each treatment period for the measurement of volume and the excretion of sodium, potassium, chloride, magnesium, and calcium.

-

Analytical Methods: Serum and urinary electrolyte concentrations are determined using validated methods such as ion-selective electrodes for sodium and potassium, and colorimetric assays for other electrolytes.

-

Statistical Analysis

The primary endpoints are the changes in serum and 24-hour urinary electrolyte levels from baseline to the end of each treatment period. A paired t-test or a mixed-effects model can be used to compare the effects of this compound and placebo on electrolyte balance.

Conclusion

This compound's modulation of electrolyte balance is a complex interplay between the potassium-sparing effect of captopril and the potassium-wasting effect of hydrochlorothiazide. The net result is often a relatively neutral effect on serum potassium, mitigating the risk of hypokalemia commonly associated with thiazide diuretic monotherapy. However, the combination leads to a significant natriuresis and diuresis. Understanding these intricate interactions is paramount for drug development professionals in optimizing antihypertensive therapies and for researchers investigating the physiological regulation of electrolyte homeostasis. Further research into the long-term effects of this compound on magnesium and calcium balance is warranted to provide a more complete picture of its electrolyte modulation profile.

References

- 1. Effects of captopril, hydrochlorothiazide, and their combination on timed urinary excretions of water and solutes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differing dosages of captopril and hydrochlorothiazide in the treatment of hypertension: long-term effects metabolic values and intracellular electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synergistic effect of captopril with hydrochlorothiazide for the treatment of low-renin hypertensive black patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. drugs.com [drugs.com]

- 6. Captopril and hydrochlorothiazide: Rationale for their combination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Captopril and hydrochlorothiazide: rationale for their combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mims.com [mims.com]

- 10. Comparison of captopril and hydrochlorothiazide alone and in combination in mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Long-Term Effects of Capozide on Renal Function in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the long-term effects of Capozide, a combination of captopril (B1668294) and hydrochlorothiazide (B1673439), on renal function in animal models. The document synthesizes findings from key preclinical studies, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Executive Summary

This compound is a widely prescribed antihypertensive medication combining an angiotensin-converting enzyme (ACE) inhibitor, captopril, with a thiazide diuretic, hydrochlorothiazide. In animal models, long-term administration of captopril has demonstrated significant renal protective effects, particularly in the context of hypertension and chronic kidney disease. These effects are primarily attributed to its modulation of the renin-angiotensin-aldosterone system (RAAS), leading to reduced intraglomerular pressure and inhibition of pro-inflammatory and pro-fibrotic pathways. The addition of hydrochlorothiazide potentiates the antihypertensive effect, which can further contribute to renal protection by lowering systemic blood pressure. This guide details the experimental evidence supporting these effects.

Data on Renal Function Parameters

The following tables summarize quantitative data from studies investigating the long-term effects of captopril, the primary renal-protective component of this compound, in animal models.

Table 1: Effects of Long-Term Captopril Treatment on Renal Function in Spontaneously Hypertensive Rats (SHR)

| Parameter | Control (SHR) | Captopril-Treated (SHR) | Duration of Treatment | Animal Model |

| Systolic Blood Pressure | Increased | Significantly Decreased | 13 weeks | Spontaneously Hypertensive Rat |

| Urine Albumin | Significantly Increased | Partially Inhibited | 13 weeks | Spontaneously Hypertensive Rat |

| Urine Total Protein | Significantly Increased | Partially Inhibited | 13 weeks | Spontaneously Hypertensive Rat |

| Serum Creatinine (B1669602) | Significantly Increased | Partially Inhibited | 13 weeks | Spontaneously Hypertensive Rat |

| Blood Urea (B33335) Nitrogen (BUN) | Significantly Increased | Partially Inhibited | 13 weeks | Spontaneously Hypertensive Rat |

| Renal Injury Score | 4.20 ± 0.42 | Partially Prevented | 20 weeks | Spontaneously Hypertensive Rat |

Data synthesized from a study on the renoprotective action of captopril in spontaneously hypertensive rats.[1]

Table 2: Effects of Captopril on Renal Function in a Rat Model of Chronic Renal Disease (Partial Nephrectomy)

| Parameter | Placebo-Treated | Captopril-Treated | Duration of Treatment | Animal Model |

| Endogenous Creatinine Clearance | Progressively Deteriorated | Deterioration Retarded | 19 weeks | Partially Nephrectomized Rat |

| Plasma Creatinine | Progressively Increased | Increase Retarded | 19 weeks | Partially Nephrectomized Rat |

| Plasma Urea Nitrogen | Progressively Increased | Increase Retarded | 19 weeks | Partially Nephrectomized Rat |

| 24-hour Urinary Protein Excretion | Higher | Lower | 19 weeks | Partially Nephrectomized Rat |

| Morphologic Damage Score | Significantly Greater | Significantly Lower | 19 weeks | Partially Nephrectomized Rat |

| Survival Time | Shorter | Significantly Longer | 260 days | Partially Nephrectomized Rat |

Data from a study on the progression of chronic renal disease in partially nephrectomized rats.[2]

Experimental Protocols

Long-Term Captopril Administration in Spontaneously Hypertensive Rats (SHR)

This protocol is based on a study investigating the renoprotective action of captopril in SHR.[1]

-

Animal Model: 6-week-old male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

-

Acclimatization: Animals are housed in individual cages on a 12-hour light-dark cycle with controlled temperature (24±2°C) for one week to accommodate to environmental conditions.

-

Treatment Groups:

-

SHR + Vehicle (distilled water)

-

SHR + Captopril (34 mg/kg/day, administered orally)

-

WKY + Vehicle

-

-

Duration: 13 weeks.

-

Renal Function Assessment:

-

Urine Collection: At the end of the treatment period, rats are placed in metabolic cages for 24-hour urine collection. Urine samples are centrifuged, and total urinary albumin and total protein are measured.

-

Blood Collection: Blood samples are taken from the abdominal aorta for the determination of serum creatinine and blood urea nitrogen (BUN).

-

-

Histological Analysis:

-

Kidneys are removed, fixed in 10% neutral buffered formalin, and embedded in paraffin.

-

4 µm sections are stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) for light microscopic evaluation.

-

A semiquantitative score is used to evaluate glomerular, vascular, and tubulointerstitial changes.

-

Chronic Captopril Administration in a Partial Nephrectomy Rat Model

This protocol is derived from a study on the progression of chronic renal disease.[2]

-

Animal Model: Rats subjected to partial nephrectomy (ablation of approximately 70% of renal mass).

-

Treatment Groups:

-

Group I: Placebo treatment.

-

Group II: Daily oral administration of captopril.

-

-

Duration: 19 weeks for renal function measurements and histology; a separate experiment for survival was conducted for 260 days.

-

Renal Function Assessment:

-

Measurements are performed at 4-week intervals.

-

Parameters measured include endogenous creatinine clearance, plasma creatinine, and plasma urea nitrogen.

-

24-hour urinary protein excretion is also quantified.

-

-

Histological Analysis:

-

At the end of the 19-week treatment period, remnant kidneys are evaluated by light microscopy.

-

Morphologic damage is ranked and correlated with laboratory parameters.

-

Signaling Pathways and Mechanisms of Action